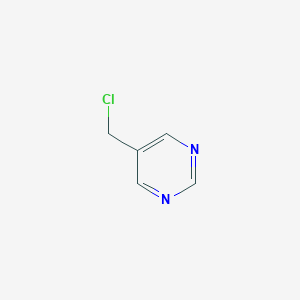

5-(Chloromethyl)pyrimidine

描述

Significance within Heterocyclic Chemistry Research

The field of heterocyclic chemistry is foundational to medicinal chemistry, materials science, and agrochemicals, with pyrimidine (B1678525) derivatives occupying a place of immense importance. rsc.orgopenmedicinalchemistryjournal.com 5-(Chloromethyl)pyrimidine is particularly significant due to the unique reactivity conferred by its structure. The chloromethyl group is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. This allows chemists to readily introduce a wide variety of functional groups and molecular fragments onto the pyrimidine scaffold.

This versatility is a cornerstone of its utility in academic research. It enables the systematic synthesis of libraries of novel pyrimidine derivatives, where the substituents can be precisely varied to study structure-activity relationships (SAR). rsc.org For instance, by reacting this compound with different amines, thiols, or alcohols, researchers can create a diverse set of compounds to screen for biological activity or to develop new functional materials. The pyrimidine ring itself can be further modified, but the chloromethyl group often serves as the primary reactive handle for initial diversification, making it an indispensable tool for exploring the chemical space around the pyrimidine core.

Role as a Key Intermediate in Complex Molecule Synthesis

The primary role of this compound in academic research is that of a key intermediate in the synthesis of complex molecules with potential applications in medicine and industry. chemimpex.com Its utility stems from the ability of the chloromethyl group to participate in C-C and C-N bond-forming reactions, which are fundamental transformations in organic synthesis.

A prominent area of application is in the synthesis of fused heterocyclic systems, where the pyrimidine ring is joined with another ring system. For example, it is a precursor for synthesizing pyrazolo[1,5-a]pyrimidines, which are recognized as important pharmacophores in the design of anti-tumor agents. nih.govmdpi.com In these syntheses, the chloromethyl group is often transformed or used to build part of the adjacent ring structure. One specific method involves the reaction of 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride to yield the chlorinated derivative, which can be further modified. nih.govmdpi.com

Similarly, it serves as a starting material for triazolopyrimidinones, another class of compounds investigated in medicinal chemistry. turkjps.org The synthesis can involve reacting the intermediate with amine derivatives to introduce new functionalities. turkjps.org Research has also demonstrated its use in creating compounds with potential anti-inflammatory, antibacterial, and antiviral properties. ontosight.ai For example, 2,4-Dichloro-5-(chloromethyl)pyrimidine (B1314503) is used as an intermediate in the synthesis of compounds aimed at treating cancers and inflammatory conditions.

The following table outlines some key characteristics of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol |

| CAS Number | 101346-02-5 |

| Canonical SMILES | C1=C(CN=C(N=C1)Cl) |

| Primary Use | Synthetic Intermediate |

This table summarizes examples of more complex molecules that have been synthesized using this compound or its close derivatives as a key intermediate.

| Resulting Compound Class | Synthetic Transformation | Area of Research | Reference |

| Pyrazolo[1,5-a]pyrimidines | Cyclization/Chlorination | Anti-tumor Drug Design | nih.govmdpi.com |

| Triazolopyrimidinones | Nucleophilic Substitution | Medicinal Chemistry | turkjps.org |

| Fused Pyrimidines | Intermediate Synthesis | Cancer Therapy (EGFR/HER2) | |

| Substituted Pyrimidines | Nucleophilic Substitution | Anti-inflammatory Agents | rsc.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDIIDXRVCNTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563354 | |

| Record name | 5-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101346-02-5 | |

| Record name | 5-(Chloromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101346-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloromethyl Pyrimidine and Its Derivatives

Direct Synthetic Routes to 5-(Chloromethyl)pyrimidine

Direct synthetic routes to this compound primarily involve either the direct chlorination of a suitable precursor in a single step or the conversion of established precursors through multiple reaction stages.

One-Step Synthesis Approaches

One-step synthesis of this compound derivatives often relies on the direct chlorination of a methyl-substituted pyrimidine (B1678525). For instance, 2,4-dichloro-5-(chloromethyl)pyrimidine (B1314503) can be prepared through the chlorination of 5-methylpyrimidine. This process typically involves the use of chlorinating agents under controlled conditions to achieve the desired substitution.

Another direct approach is the chloromethylation of a pyrimidine ring. The synthesis of 5-(chloromethyl)-2-methylpyrimidine (B145256) hydrochloride can be achieved by reacting 2-methylpyrimidine (B1581581) with formaldehyde (B43269) and hydrochloric acid. This reaction proceeds under acidic conditions to facilitate the introduction of the chloromethyl group at the 5-position of the pyrimidine ring.

A one-pot, two-step strategy has been developed for the synthesis of novel tricyclic systems derived from 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802). researchgate.net This involves a heterocyclization reaction with a suitable diamine under basic conditions, followed by treatment with secondary amines to yield a variety of derivatives. researchgate.net

Multi-Step Conversions from Established Precursors

Multi-step syntheses often commence from readily available pyrimidine precursors like uracil (B121893) or thymine (B56734) derivatives. A common strategy involves the conversion of uracil-5-carboxylic acid to 2,4-dichloropyrimidine-5-carboxylic acid chloride using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This intermediate can then be further modified to introduce the chloromethyl group.

Similarly, thymine can be chlorinated under mild conditions to produce 2,4-dichloro-5-methyl-pyrimidine. google.com This intermediate can then undergo further, more drastic chlorination to yield 2,4-dichloro-5-(trichloromethyl)pyrimidine, which can subsequently be converted to other derivatives. google.com The synthesis of 5-chlorouracil (B11105) derivatives can also be achieved through the reaction of uracil with a chlorinating agent in an appropriate solvent. google.com

The table below summarizes key aspects of these direct synthetic routes.

| Starting Material | Key Reagents | Product | Synthesis Type | Ref |

| 5-Methylpyrimidine | Chlorinating agent | 2,4-Dichloro-5-(chloromethyl)pyrimidine | One-Step | |

| 2-Methylpyrimidine | Formaldehyde, HCl | 5-(Chloromethyl)-2-methylpyrimidine hydrochloride | One-Step | |

| Uracil-5-carboxylic acid | POCl₃, PCl₅ | 2,4-Dichloropyrimidine-5-carboxylic acid chloride | Multi-Step | |

| Thymine | Chlorinating agent | 2,4-Dichloro-5-methyl-pyrimidine | Multi-Step | google.com |

| Uracil | Chlorinating agent | 5-Chlorouracil derivative | Multi-Step | google.com |

Advanced Synthetic Strategies for Chloromethyl-Substituted Pyrimidines

To enhance reaction efficiency, reduce reaction times, and improve product yields, advanced synthetic strategies are increasingly being employed for the synthesis of chloromethyl-substituted pyrimidines. These include flow chemistry, microwave-assisted synthesis, and multicomponent reactions.

Flow Chemistry Approaches

Flow chemistry offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. asianpubs.org In the context of synthesizing derivatives of chloromethyl-substituted pyridines, which are structurally related to pyrimidines, flow reactors have been used for continuous and efficient reactions. researchgate.netresearchgate.net For example, 2-chloro-5-(chloromethyl)pyridine (B46043) has been used as a starting material in a flow reactor to produce bioactive derivatives. asianpubs.orgresearchgate.netconsensus.app The use of a flow reactor module ensures optimal reaction control and improved efficiency, particularly when handling reactive intermediates. asianpubs.orgresearchgate.net While specific examples for this compound are still emerging, the principles demonstrated with analogous pyridine (B92270) compounds highlight the potential of flow chemistry in this area. asianpubs.orgresearchgate.netresearchgate.netconsensus.app

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the synthesis of pyrimidine derivatives, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. jocpr.comresearchgate.netnih.govfrontiersin.org

A notable application is in the solid-phase synthesis of trisubstituted pyrimidines using a chloromethyl polystyrene resin. jocpr.comjocpr.com When microwave irradiation was applied to each step of the reaction, including guanidine (B92328) immobilization, pyrimidine ring formation, and cleavage from the resin, the total reaction time was dramatically reduced from 21 hours to just 40 minutes, with a concurrent increase in product yield from 79% to 90%. jocpr.com

Microwave-assisted protocols have also been effectively used for the synthesis of 2-amino-4-chloro-pyrimidine derivatives, demonstrating the versatility of this technique for creating a library of compounds with potential biological activities. nih.gov The following table presents a comparison of conventional and microwave-assisted synthesis for a specific pyrimidine derivative.

| Method | Reaction Time | Yield | Ref |

| Conventional Solid-Phase Synthesis | 21 hours | 79% | jocpr.com |

| Microwave-Assisted Solid-Phase Synthesis | 40 minutes | 90% | jocpr.com |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecule synthesis. rsc.orgmdpi.comconicet.gov.ar Several MCRs have been developed for the synthesis of pyrimidine and fused pyrimidine systems.

The Biginelli reaction, a classic three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, is a well-established method for synthesizing dihydropyrimidines, which can be precursors to other pyrimidine derivatives. nih.gov One-pot, three-component condensation reactions have also been utilized for the synthesis of various pyrimidine derivatives, often under mild conditions and with good yields. bohrium.comkoreascience.krmdpi.com For instance, pyrano[2,3-d] bohrium.comthiazolo[3,2-a]pyrimidine derivatives have been synthesized through a one-pot, three-component reaction catalyzed by an organo-base. bohrium.com

While direct MCRs for the synthesis of this compound itself are not extensively reported, the development of one-pot sequential reactions provides a promising avenue. For example, a one-pot, two-step process has been described for the regioselective synthesis of a novel tricyclic system starting from 5-(chloromethyl)-2,4-dichloro-6-methylpyrimidine. bohrium.com This demonstrates the potential of MCR-type strategies to efficiently build complex molecular architectures from chloromethyl-substituted pyrimidine scaffolds.

Catalytic Synthesis Methods

The synthesis of this compound and its derivatives can be achieved through various catalytic methods that enhance efficiency, selectivity, and yield. These methods often involve metal-catalyzed cross-coupling reactions to build the pyrimidine scaffold or introduce specific functional groups.

One approach involves the regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and multiple alcohol molecules. This method proceeds through a series of condensation and dehydrogenation steps. organic-chemistry.org Another catalytic strategy is the use of samarium chloride (SmCl₃) to catalyze the cyclization of β-formyl enamides with urea, which serves as an ammonia (B1221849) source, under microwave irradiation to form the pyrimidine ring. organic-chemistry.org

For the synthesis of pyrimidine derivatives, palladium-catalyzed cross-coupling reactions are prominent. The Negishi cross-coupling, for instance, is a key step in scalable synthetic routes to pyrimidine-containing drug substances. researchgate.net Similarly, palladium catalysts are employed for the direct arylation of heteroaromatics like pyrimidines, allowing for the formation of C-C bonds with bromoarenes. researchgate.net In the synthesis of related heterocyclic structures, palladium on carbon (Pd/C) has been used as a catalyst for hydrogenation steps. google.com

The introduction of the chloro-substituents onto the pyrimidine ring, a critical step for compounds like 2,4-dichloro-5-(chloromethyl)pyrimidine, is often achieved by reacting hydroxypyrimidines with phosphorus oxychloride (POCl₃). nih.gov While this is a classical chlorination method, it is frequently performed in the presence of a tertiary amine base like pyridine, which facilitates the reaction. google.comnih.gov Lewis acids may also be employed to catalyze and improve the regioselectivity of chlorination and alkylation reactions.

The following table summarizes selected catalytic methods used in the synthesis of pyrimidines and their derivatives.

| Catalyst/Reagent | Precursors | Product Type | Reaction Type | Ref |

| Iridium Complex | Amidines, Alcohols | Substituted Pyrimidines | Multicomponent Condensation/Dehydrogenation | organic-chemistry.org |

| Samarium Chloride (SmCl₃) | β-Formyl Enamides, Urea | Pyrimidine Derivatives | Cyclization | organic-chemistry.org |

| Palladium (Pd) Complex | Organozinc Compound, Halogenated Pyrimidine | Aryl/Alkyl-substituted Pyrimidines | Negishi Cross-Coupling | researchgate.net |

| Palladium on Carbon (Pd/C) | Unsaturated Precursors | Hydrogenated Pyridine Derivatives | Catalytic Hydrogenation | google.com |

Precursor Compounds and Starting Materials in this compound Synthesis

The synthesis of this compound relies on a variety of precursor compounds and starting materials. These can be broadly categorized into molecules that form the core pyrimidine ring and those that are already functionalized pyrimidines, which are then chemically modified.

The fundamental construction of the pyrimidine ring is often accomplished through the condensation of a three-carbon compound with a molecule containing an amide structure. Common precursors for building the pyrimidine ring include:

β-Dicarbonyl compounds: Molecules like β-ketoesters are frequent starting points.

Amidines and Urea: These compounds provide the necessary N-C-N fragment for the pyrimidine heterocycle. organic-chemistry.orgacs.org

Cyano Compounds and Ketones: These can also be used in multicomponent reactions to construct the ring. organic-chemistry.org

In biological systems and some biomimetic synthetic routes, the pyrimidine ring is constructed from simpler molecules. The de novo biosynthetic pathway, for example, uses carbamoyl (B1232498) phosphate (B84403) and aspartate to form the initial pyrimidine ring structure, orotic acid. nih.gov Abiotic synthesis pathways have demonstrated the formation of pyrimidine bases like cytosine from precursors such as cyanoacetylene (B89716) and urea. acs.org

For the specific synthesis of this compound, a more direct route often starts with a pre-formed pyrimidine ring that has a functional group at the 5-position. A key starting material is 5-(hydroxymethyl)pyrimidine , where the hydroxyl group can be readily substituted with a chlorine atom using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride. nih.govgoogle.com Another common precursor is 5-methylpyrimidine , which can undergo chlorination at the methyl group.

More complex derivatives often serve as starting materials for further functionalization. For instance, 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine has been used as a precursor for synthesizing new pyrimido[4′,5′:4,5] thiazino[3,2-a]perimidines. researchgate.net Similarly, 2,4-diamino-5-(chloromethyl)furo[2,3-d]pyrimidine is a key intermediate in the synthesis of certain antifolate agents. nih.gov

The table below details some of the key precursors and their roles in the synthesis of this compound and its derivatives.

| Precursor Compound | Role in Synthesis | Ref |

| Carbamoyl phosphate & Aspartate | Building blocks for the pyrimidine ring in de novo synthesis. | nih.gov |

| β-Ketoesters, Amidines, Urea | Common starting materials for cyclization to form the pyrimidine ring. | |

| 5-(Hydroxymethyl)pyrimidine | Direct precursor where the hydroxyl group is replaced by chlorine. | nih.gov |

| 5-Methylpyrimidine | Precursor for chlorination of the methyl group. | |

| 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine | Starting material for the synthesis of complex fused heterocyclic systems. | researchgate.net |

| 2,4-Diamino-5-(chloromethyl)furo[2,3-d]pyrimidine | Intermediate for the synthesis of antifolate drugs. | nih.gov |

| Cyanoacetylene | Precursor for abiotic synthesis of pyrimidine bases. | acs.org |

Reactivity and Reaction Mechanisms of 5 Chloromethyl Pyrimidine

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group in 5-(Chloromethyl)pyrimidine is highly susceptible to nucleophilic attack, allowing for the displacement of the chloride ion by a wide range of nucleophiles. This reactivity is a cornerstone of its utility as a building block in the synthesis of more complex molecules.

Common nucleophiles that react with this compound include amines, thiols, and alkoxides, leading to the formation of substituted pyrimidine (B1678525) derivatives. For instance, reactions with amines or thiols yield the corresponding 5-(aminomethyl) or 5-(thiomethyl) pyrimidines. These reactions are typically conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often at elevated temperatures to facilitate the substitution.

The reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates demonstrates the competition between direct nucleophilic substitution and ring expansion, influenced by the basicity and nucleophilicity of the reaction medium. scilit.comsciforum.net Depending on the reaction conditions (reagent ratio, temperature, and time), either the direct substitution product, ethyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, or a ring-expanded product can be formed. scilit.comsciforum.net

| Nucleophile | Product Type | Typical Reagents & Conditions | Reference |

|---|---|---|---|

| Amines | 5-(Aminomethyl)pyrimidine derivatives | Primary or secondary amines, polar solvents (e.g., DMF, DMSO), elevated temperatures. | |

| Thiols | 5-(Thiomethyl)pyrimidine derivatives | Thiols or Thiolates (e.g., PhSNa, PhSK), polar solvents. scilit.com | scilit.com |

| Alkoxides | 5-(Alkoxymethyl)pyrimidine derivatives | Alkoxides in corresponding alcohol. | |

| Potassium 4-aminobenzoate | {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-aminobenzoates | Reaction with 2-[3(4)-nitrophenyl]-5,5-dichloromethyl-1,3-dioxanes in DMF. bohrium.com | bohrium.com |

Coupling Reactions

This compound and its derivatives are effective substrates in various transition-metal-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, enabling the synthesis of complex aryl- and benzyl-substituted pyrimidines.

The Suzuki-Miyaura coupling is a prominent example, where the chloromethyl group or a halogen on the pyrimidine ring can participate. For instance, 2,4-Dichloro-5-(chloromethyl)pyrimidine (B1314503) can undergo Suzuki-Miyaura coupling at the C5 position with aryl boronic acids using a palladium catalyst like Pd(PPh₃)₄ in a solvent such as THF at elevated temperatures. Similarly, 5-chloro-2-(chloromethyl)pyrimidine (B570090) has been shown to react faster than its pyridine (B92270) analogs in Suzuki couplings, a result attributed to the electron-withdrawing effect of the pyrimidine ring. Mechanistic studies on biphasic Suzuki-Miyaura couplings highlight that the use of phase transfer catalysts can significantly enhance reaction rates by shifting the transmetalation pathway. nih.gov

Negishi coupling reactions, employing organozinc reagents, have also been utilized. For example, functionalized benzylzinc reagents can couple with pyrimidine derivatives to afford benzylated pyrimidines in good yields. thieme-connect.de

| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 2,4-Dichloro-5-(chloromethyl)pyrimidine, Aryl boronic acids | Pd(PPh₃)₄, THF, 80°C | 5-Aryl-2,4-dichloropyrimidine | |

| Suzuki-Miyaura | 2-chloro-5-(chloromethyl)pyridine (B46043), Phenylboronic acid | Oxime-derived palladacycle (0.05 mol%) | 5-benzyl-2-chloropyridine | thieme-connect.de |

| Negishi | 4-methyl-2-(methylthio)pyrimidine, Benzylzinc reagents | Palladium catalyst, THF, room temperature | Benzylated pyrimidines | thieme-connect.de |

Oxidation and Reduction Pathways

The chloromethyl group of this compound can be chemically transformed through both oxidation and reduction reactions, further diversifying its synthetic applications.

Oxidation: The chloromethyl group can be oxidized to form corresponding pyrimidine-5-carboxylic acids or other oxidized derivatives like aldehydes. Common oxidizing agents for such transformations include potassium permanganate (B83412) or chromium trioxide. For example, the oxidation of 5-(chloromethyl)furan-2-carbaldehyde (CMF), a related furan (B31954) compound, to 2,5-diformylfuran (DFF) has been studied extensively, employing various metal catalysts and oxidants. nih.gov

Reduction: The chloromethyl group can be reduced to a methyl group. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are commonly used for this purpose. For instance, 2,4-dichloro-5-(chloromethyl)pyrimidine can be reduced to 2,4-dichloro-5-methylpyrimidine.

| Reaction Type | Starting Material | Reagents | Major Product | Reference |

|---|---|---|---|---|

| Oxidation | This compound | Potassium permanganate, Chromium trioxide | Pyrimidine-5-carboxylic acid | |

| Reduction | 2,4-Dichloro-5-(chloromethyl)pyrimidine | Not specified | 2,4-dichloro-5-methylpyrimidine | |

| Reduction | 5-(Chloromethyl)-2-methylpyrimidine (B145256) hydrochloride | LiAlH₄, NaBH₄ | 5-(hydroxymethyl)-2-methylpyrimidine |

Cyclization Reactions

This compound is a key precursor for the synthesis of fused heterocyclic systems through cyclization reactions. The reactive chloromethyl group enables intramolecular or intermolecular reactions to form new rings fused to the pyrimidine core.

One notable example is the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) with 2-amino-4,5-dihydrothiazole, which leads to the formation of a tricyclic pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine system. researchgate.net Similarly, derivatives of this compound can be used to synthesize fused pyrimidines like 5,6-dihydropyrrolo[2,3-d]pyrimidines. rsc.org

The synthesis of 5-(chloromethyl)-2-phenyl- Current time information in Bangalore, IN.triazolo[1,5-a]pyrimidin-7(4H)-one involves the fusion of a triazole ring to a pyrimidine structure, where the chloromethyl group is introduced in a final chloromethylation step. evitachem.com Cyclization can also be achieved by reacting 2-[3(4)-nitrophenyl]-5,5-dichloromethyl-1,3-dioxanes with potassium 4-aminobenzoate, followed by reaction with maleic anhydride (B1165640) and subsequent cyclization to yield complex pyrrol-1-yl)benzoates. bohrium.com

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and optimizing synthetic routes. The enhanced reactivity of the chloromethyl group is attributed to the electron-withdrawing nature of the pyrimidine ring, which stabilizes the transition state of nucleophilic substitution reactions.

Computational studies, particularly Density Functional Theory (DFT), have provided significant insights. Frontier molecular orbital analysis of 2,4-dichloro-5-(chloromethyl)pyrimidine shows that the Highest Occupied Molecular Orbital (HOMO) is localized on the pyrimidine ring and the chloromethyl group, indicating nucleophilic reactivity at C5. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the ring, suggesting electrophilic susceptibility at other positions. DFT calculations can also predict activation energies for substitution pathways, helping to distinguish between Sₙ1 and Sₙ2 mechanisms.

In the context of Suzuki-Miyaura coupling, mechanistic studies have explored the mode of transmetalation. For biphasic systems, it has been shown that the addition of phase transfer catalysts can shift the dominant mechanism from an oxo-palladium based pathway to a more efficient boronate-based pathway, leading to a significant rate enhancement. nih.gov

Derivatization Strategies for 5 Chloromethyl Pyrimidine Scaffolds

Functionalization at the Chloromethyl Moiety

The C5-chloromethyl group of 5-(chloromethyl)pyrimidine is the primary site for initial functionalization, behaving as a reactive electrophile. This reactivity is central to many synthetic strategies, enabling the introduction of a wide variety of functional groups through nucleophilic substitution reactions.

The most prevalent derivatization method involves the SN2 displacement of the chloride ion by a range of nucleophiles. This reaction is facilitated by the stability of the resulting transition state and the good leaving group ability of the chloride. Common nucleophiles employed in these reactions include amines, thiols, and alcohols, leading to the formation of aminomethyl, thiomethyl, and alkoxymethyl pyrimidine (B1678525) derivatives, respectively. cymitquimica.com For instance, the reaction of 2,4-dichloro-5-(chloromethyl)pyrimidine (B1314503) with amines like piperazine (B1678402) can be controlled to achieve substitution at the chloromethyl position. The reactivity of the chloromethyl group is enhanced in polar aprotic solvents such as dimethylformamide (DMF).

The versatility of this approach is demonstrated by the synthesis of various biologically active compounds. For example, nucleophilic substitution with different amines or thiols has been a key step in the preparation of precursors for potential therapeutic agents.

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 2,4-Dichloro-5-(chloromethyl)pyrimidine | Piperazine | 2,4-Dichloro-5-(piperazin-1-ylmethyl)pyrimidine | - | |

| 2-Chloro-5-(chloromethyl)pyridine (B46043) | Hydrazine | 2-Chloro-5-(hydrazinylmethyl)pyridine | Continuous flow reactor | researchgate.net |

| 3-Chloromethyl coumarin | 2-Bromothiophenol | 3-((2-Bromophenylthio)methyl)coumarin | Classical alkylation | cdnsciencepub.com |

Ring Functionalization and Substitution Pattern Diversification

Beyond the chloromethyl group, the pyrimidine ring itself offers opportunities for further functionalization, allowing for the diversification of substitution patterns and the fine-tuning of molecular properties. The electronic nature of the pyrimidine ring, being electron-deficient, dictates its reactivity towards different reagents.

Nucleophilic aromatic substitution (SNAr) is a key strategy for modifying the pyrimidine ring, especially when it is substituted with electron-withdrawing groups. mdpi.com For instance, in 2,4-dichloro-5-(chloromethyl)pyrimidine, the chlorine atoms at the C2 and C4 positions are susceptible to displacement by nucleophiles. The methylthio group (-SCH3) at the C2 position has been shown to be more electron-withdrawing than a methyl group, thereby facilitating nucleophilic aromatic substitution at the C4 and C6 positions.

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of pyrimidine cores, offering a more atom-economical approach compared to traditional cross-coupling reactions. researchgate.netijsat.org While specific examples starting directly from this compound are not extensively documented in readily available literature, the general principles apply. Methods like ortho-directed lithiation have been successfully used for the C6 functionalization of other pyrimidine derivatives, although this can be influenced by other substituents on the ring. researchgate.net The transformation of pyrimidines into their corresponding N-arylpyrimidinium salts enables a deconstruction-reconstruction sequence, allowing for the diversification of the pyrimidine core and access to various other heterocycles. nih.gov

Formation of Fused Pyrimidine Systems

The this compound scaffold serves as a valuable precursor for the construction of various fused heterocyclic systems. These bicyclic and polycyclic structures are of significant interest due to their prevalence in biologically active molecules. The derivatization of the chloromethyl group, often in tandem with reactions involving other positions on the pyrimidine ring, facilitates the annulation of additional rings.

Pyrazolopyrimidines

The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved through multi-step sequences starting from pyrimidine precursors. One notable approach involves the chloroacylation of 3-amino-2-phenylpyrazole-4-carboxamide to yield 6-chloromethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4[5H]-one. researchgate.net The chlorine atom in this intermediate can then undergo nucleophilic substitution with various primary or secondary amines. researchgate.net Subsequent reactions, such as the Mannich reaction with formaldehyde (B43269), can lead to the formation of more complex fused systems like imidazopyrazolopyrimidines and pyrazolopyrimidopyrimidines. researchgate.net

Another strategy involves the use of 5-(2-chloroacetylamino)pyrazoles which, through a Vilsmeier reagent-mediated one-pot reaction, can be converted to 6-[(formyloxy)methyl]-1H-pyrazolo[3,4-d]pyrimidines. rsc.org This tandem reaction involves Vilsmeier-Haack reaction, Morgan-Walls reaction, and subsequent elimination, substitution, and hydrolysis steps. rsc.org

| Starting Material | Reagents | Product | Reference |

| 3-Amino-2-phenylpyrazole-4-carboxamide | Chloroacetyl chloride, then Na2CO3 | 6-Chloromethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4[5H]-one | researchgate.net |

| 5-(2-Chloroacetylamino)pyrazoles | PBr3, Formamide | 6-[(Formyloxy)methyl]-1H-pyrazolo[3,4-d]pyrimidine | rsc.org |

Pyrimido[4,5-d]pyrimidines

The construction of the pyrimido[4,5-d]pyrimidine (B13093195) skeleton often involves the cyclization of appropriately substituted pyrimidines. For instance, 4-arylamino-6-methyl-2-phenyl-5-(aminomethyl)pyrimidine derivatives can be cyclized using a 40% aqueous solution of formaldehyde to yield pyrimido[4,5-d]pyrimidines. The synthesis of the necessary 5-(aminomethyl)pyrimidine intermediate can be achieved from a this compound derivative through nucleophilic substitution with an amine.

Multi-component reactions (MCRs) have also proven to be an efficient method for the synthesis of pyrimido[4,5-d]pyrimidine derivatives. mdpi.comresearchgate.netnih.govbioorganica.org.ua For example, a four-component reaction of 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethylacetal, a 4-formyl-1H-pyrazole, and an aromatic amine can be conducted in the presence of an ionic liquid to afford pyrazolo-pyrimido[4,5-d]pyrimidines. nih.gov

| Starting Material | Reagents | Product | Reference |

| 4-Arylamino-6-methyl-2-phenyl-5-(aminomethyl)pyrimidine | 40% aq. Formaldehyde | Tetrahydropyrimido[4,5-d]pyrimidine derivative | |

| 6-Amino-1,3-dimethyluracil, DMF-DMA, 4-formyl-1H-pyrazole, Aromatic amine | [Bmim]FeCl4 | Pyrazolo-pyrimido[4,5-d]pyrimidine derivative | nih.gov |

Pyrimido[5,4-d]pyrimidines

The synthesis of pyrimido[5,4-d]pyrimidines can be achieved through sequential nucleophilic substitution reactions on a pre-formed pyrimido[5,4-d]pyrimidine (B1612823) core. For example, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) can be selectively functionalized at different positions by careful control of reaction conditions and the sequential addition of various nucleophiles such as piperazine and amino alcohols. researchgate.net While not directly starting from this compound, this highlights a key strategy for diversifying this fused ring system which can be accessed from pyrimidine precursors.

Another approach involves the construction of the second pyrimidine ring onto a pre-existing pyrimidine. For example, pyrimido[5,4-d]pyrimidine-based compounds have been synthesized from 6-cyanopurine (B1214740) precursors, which themselves can be derived from pyrimidine starting materials. nih.gov

Pyranopyrimidines

Pyranopyrimidine derivatives can be synthesized through various routes, often involving cyclization reactions onto a pyrimidine core. For example, 6-(chloromethyl)-9H-9-(4-methoxyphenyl)-8-oxo-2-(4-sulfamoylphenyl amino)thiazolo[4,5-b]pyrano[2,3-d]pyrimidine has been synthesized as part of a larger library of fused heterocyclic compounds. nih.gov While the specific details of the pyran ring formation starting from a this compound are not explicitly detailed in the provided context, the general strategy involves the reaction of a pyrimidine derivative bearing appropriate functional groups that can undergo cyclization to form the pyran ring.

Multi-component reactions are also a prominent method for the synthesis of pyranopyrimidines. These reactions often involve a pyrimidine derivative, an aldehyde, and an active methylene (B1212753) compound, which cyclize to form the pyranopyrimidine scaffold. youtube.commdpi.com

Other Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of novel fused heterocyclic systems through intramolecular or intermolecular cyclization reactions. A notable strategy involves the reaction of a bifunctional nucleophile with a multiply substituted this compound, leading to the formation of a new ring fused to the pyrimidine core.

A significant example is the regioselective synthesis of the novel tricyclic system, 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] Current time information in Bangalore, IN.researchgate.netoxazepine. bohrium.comresearchgate.net This process begins with the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) with 2-aminophenol (B121084) in the presence of a base such as potassium carbonate (K₂CO₃). bohrium.com In this reaction, the two nucleophilic groups of 2-aminophenol (the amino and hydroxyl groups) displace two electrophilic sites on the pyrimidine derivative. Specifically, the reaction proceeds via an intermolecular cyclization where the amino and hydroxyl groups of 2-aminophenol attack the C-4 chloro and the chloromethyl group of the pyrimidine, respectively, to form a seven-membered oxazepine ring fused to the pyrimidine ring. bohrium.com

A similar strategy has been employed to synthesize the dihydrobenzo[b]pyrimido[4,5-e] Current time information in Bangalore, IN.researchgate.netthiazepine ring system. This synthesis is achieved through the initial heterocyclization of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with o-aminothiophenol. researchgate.net The thiol and amino groups of o-aminothiophenol react with the C-4 chloro and the chloromethyl groups of the pyrimidine, respectively, to create a fused seven-membered thiazepine ring. researchgate.net

These syntheses highlight a powerful method for building molecular complexity, where the this compound acts as a central building block for creating entirely new fused heterocyclic frameworks.

Table 1: Synthesis of Fused Heterocyclic Systems from this compound Derivatives

| Starting Material | Reagent | Fused System Formed | Reference |

|---|---|---|---|

| 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine | 2-Aminophenol | 2-Chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] Current time information in Bangalore, IN.researchgate.netoxazepine | bohrium.com |

| 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine | o-Aminothiophenol | 2-Chloro-11-methyl-10,11-dihydrobenzo[b]pyrimido[4,5-e] Current time information in Bangalore, IN.researchgate.netthiazepine | researchgate.net |

Synthesis of Hybrid Molecules Incorporating this compound Moieties

The functional groups on the this compound scaffold, particularly the chloro substituents, serve as reactive sites for nucleophilic substitution, enabling the synthesis of diverse hybrid molecules. This strategy involves linking the pyrimidine core to other molecular fragments, such as other heterocyclic rings, to create novel chemical entities.

Following the synthesis of fused systems like 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] Current time information in Bangalore, IN.researchgate.netoxazepine, the remaining chloro group at the C-2 position of the pyrimidine ring is susceptible to nucleophilic attack. bohrium.comresearchgate.net This reactivity has been exploited to create a series of hybrid molecules by treating the fused pyrimidine with various secondary amines. For instance, reactions with piperidine, pyrrolidine, and morpholine (B109124) in a suitable solvent lead to the displacement of the C-2 chlorine and the formation of a new carbon-nitrogen bond. bohrium.com This yields novel hybrid molecules where the benzo[b]pyrimido[5,4-f] Current time information in Bangalore, IN.researchgate.netoxazepine scaffold is appended with another heterocyclic amine moiety. bohrium.com

This synthetic approach has also been successfully applied to the analogous dihydrobenzo[b]pyrimido[4,5-e] Current time information in Bangalore, IN.researchgate.netthiazepine system. researchgate.net Treatment of the 2-chloro-thiazepine fused pyrimidine with various secondary amines in boiling ethanol (B145695) results in the corresponding 2-substituted derivatives, effectively creating a library of pyrimidine-based hybrid molecules. researchgate.net These reactions demonstrate a modular approach to drug design, where a core scaffold derived from this compound can be systematically functionalized to explore structure-activity relationships.

Table 2: Synthesis of Hybrid Molecules via Nucleophilic Substitution

| Pyrimidine-Based Scaffold | Nucleophile (Secondary Amine) | Resulting Hybrid Molecule | Reference |

|---|---|---|---|

| 2-Chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] Current time information in Bangalore, IN.researchgate.netoxazepine | Piperidine | 4-Methyl-2-(piperidin-1-yl)-5,6-dihydrobenzo[b]pyrimido[5,4-f] Current time information in Bangalore, IN.researchgate.netoxazepine | bohrium.com |

| 2-Chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] Current time information in Bangalore, IN.researchgate.netoxazepine | Pyrrolidine | 4-Methyl-2-(pyrrolidin-1-yl)-5,6-dihydrobenzo[b]pyrimido[5,4-f] Current time information in Bangalore, IN.researchgate.netoxazepine | bohrium.com |

| 2-Chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] Current time information in Bangalore, IN.researchgate.netoxazepine | Morpholine | 4-(4-Methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] Current time information in Bangalore, IN.researchgate.netoxazepin-2-yl)morpholine | bohrium.com |

| 2-Chloro-11-methyl-10,11-dihydrobenzo[b]pyrimido[4,5-e] Current time information in Bangalore, IN.researchgate.netthiazepine | Piperidine | 11-Methyl-2-(piperidin-1-yl)-10,11-dihydrobenzo[b]pyrimido[4,5-e] Current time information in Bangalore, IN.researchgate.netthiazepine | researchgate.net |

| 2-Chloro-11-methyl-10,11-dihydrobenzo[b]pyrimido[4,5-e] Current time information in Bangalore, IN.researchgate.netthiazepine | Pyrrolidine | 11-Methyl-2-(pyrrolidin-1-yl)-10,11-dihydrobenzo[b]pyrimido[4,5-e] Current time information in Bangalore, IN.researchgate.netthiazepine | researchgate.net |

| 2-Chloro-11-methyl-10,11-dihydrobenzo[b]pyrimido[4,5-e] Current time information in Bangalore, IN.researchgate.netthiazepine | Morpholine | 4-(11-Methyl-10,11-dihydrobenzo[b]pyrimido[4,5-e] Current time information in Bangalore, IN.researchgate.netthiazepin-2-yl)morpholine | researchgate.net |

Applications of 5 Chloromethyl Pyrimidine and Its Derivatives in Advanced Chemical Research

Applications in Medicinal Chemistry and Drug Discovery

5-(Chloromethyl)pyrimidine serves as a pivotal building block in medicinal chemistry due to its reactive chloromethyl group, which allows for versatile chemical modifications, and the inherent biological relevance of the pyrimidine (B1678525) scaffold. smolecule.com The pyrimidine ring is a fundamental component of nucleobases in DNA and RNA, making it an attractive core structure for the design of new therapeutic agents that can interact with biological systems. nih.govarabjchem.org

Development of Biologically Active Compounds

The synthesis of novel bioactive molecules often relies on versatile starting materials, and this compound is a key intermediate in this regard. smolecule.com Its structure features a reactive chloromethyl group attached to a pyrimidine ring, a common scaffold in biologically active compounds. niscpr.res.in This reactivity allows for nucleophilic substitution reactions, enabling the attachment of various functional groups and the construction of more complex molecular architectures. smolecule.com

Researchers have utilized this reactivity to synthesize a wide array of derivatives. For instance, the chloromethyl group can be displaced by amines, alcohols, or other nucleophiles to create libraries of compounds for screening. smolecule.com This strategy has been employed to develop compounds with potential antimicrobial and antimalarial effects by first converting 2-chloro-5-(chloromethyl)pyridine (B46043), a close structural analog, into a hydrazinylmethyl intermediate, which is then reacted with various aldehydes. researchgate.net The pyrimidine core itself is a privileged structure in drug discovery, and modifications enabled by the chloromethyl handle are crucial for exploring structure-activity relationships (SAR) and optimizing therapeutic potential. niscpr.res.innih.gov The development of pyrimidine-based compounds through multicomponent reactions is also a powerful strategy for generating structurally diverse and biologically active molecules efficiently. nih.govbohrium.com

Therapeutic Agent Scaffolds and Potential Activities (e.g., anticancer, antibacterial, antiviral, anti-inflammatory, antitrypanosomal, antileishmanial, antidiabetic, analgesic)

The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. niscpr.res.innih.gov Derivatives synthesized from pyrimidine precursors like this compound have shown significant potential across multiple therapeutic areas. smolecule.com

Anticancer Activity: Pyrimidine derivatives are prominent in oncology. arabjchem.org They serve as scaffolds for compounds that can induce apoptosis in cancer cells and inhibit key proteins in cancer progression. mdpi.comrsc.org For example, N1-[(chloromethylphenyl)methyl]pyrimidines have shown growth inhibitory effects on leukemia and other cancer cell lines at micromolar to nanomolar concentrations. eurekaselect.com Fused pyrimidine systems, such as thiazolo[4,5-d]pyrimidines containing a trifluoromethyl group, have also been synthesized and evaluated, with some compounds showing potent anticancer activity against various human cancer cell lines. mdpi.com

Antibacterial and Antiviral Activity: The pyrimidine scaffold is crucial in designing anti-infective agents. smolecule.com Novel 5'-norcarbocyclic pyrimidine derivatives have demonstrated the ability to inhibit the growth of Mycobacterium tuberculosis, including multi-drug resistant strains, potentially by disrupting the bacterial cell wall. nih.gov Various pyrimidine derivatives have been reported to inhibit a wide range of viruses, including influenza, herpes, and hepatitis viruses, by interfering with viral replication processes. nih.govnih.gov Pyrimido[4,5-d]pyrimidines have shown selective efficacy against certain coronaviruses. mdpi.com

Anti-inflammatory Activity: Pyrimidine derivatives have been investigated for their anti-inflammatory properties. smolecule.com Their mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (specifically COX-2), prostaglandin (B15479496) E2, and various cytokines. nih.govnih.gov

The diverse therapeutic potential of pyrimidine scaffolds is summarized in the table below.

| Derivative Class | Therapeutic Activity | Key Findings |

| N1-[(chloromethylphenyl)methyl]pyrimidines | Anticancer | Demonstrated growth inhibitory effects (GI50) on leukemia cell lines at 10⁻⁵ to 10⁻⁷ M concentrations. eurekaselect.com |

| Thiazolo[4,5-d]pyrimidines | Anticancer | 7-Chloro derivatives showed significant activity against renal cancer cell lines, with growth percentages as low as -88.95%. mdpi.com |

| 5'-Norcarbocyclic Pyrimidines | Antibacterial (Antitubercular) | Inhibited growth of virulent M. tuberculosis strains with MIC₉₉ values of 20-50 µg/mL. nih.gov |

| 2-Aminopyrimidine Derivatives | Antiviral (Anti-influenza) | Showed potent anti-influenza virus activity with EC₅₀ values as low as 0.01-0.1 µM for both type A and B viruses. nih.gov |

| Substituted Pyrimidines | Anti-inflammatory | Derivatives L1 and L2 showed high selectivity for COX-2 inhibition, comparable to the commercial drug meloxicam. nih.gov |

Kinase Pathway Modulators

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov The pyrimidine scaffold is a well-established "hinge-binding motif" that is highly effective at inhibiting a wide range of kinases. acs.org Consequently, this compound is a valuable starting material for creating libraries of potential kinase inhibitors.

Numerous pyrimidine-based drugs that target kinases have been approved by the FDA. acs.org Research has focused on developing pyrimidine derivatives as inhibitors of specific kinases involved in cell cycle regulation and tumor progression, such as:

Aurora Kinases (AURK) and Polo-like Kinases (PLK): These kinases are key to cell cycle progression, and their inhibition is a promising anticancer strategy. Several pyrimidine derivatives, including Alisertib and Barasertib, have shown potent inhibition of Aurora kinases with IC₅₀ values in the low nanomolar range and have advanced to clinical trials. nih.gov

PI3K/mTOR: The PI3K/mTOR pathway is another critical signaling cascade in cancer. Pyridopyrimidine scaffolds have been designed and synthesized as dual inhibitors of these kinases. acs.org

Tyrosine Kinases: Pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-targeted tyrosine kinase inhibitors, demonstrating potent anticancer activity. mdpi.com

The ability of the pyrimidine core to be readily modified allows for the fine-tuning of selectivity and potency, enabling the development of inhibitors for both well-studied and understudied kinases implicated in various diseases. acs.orgnih.govacs.org

Adenosine (B11128) Receptor Agonists

Adenosine receptors are a class of G protein-coupled receptors involved in numerous physiological processes, making them attractive drug targets. While the pyrimidine scaffold is a common feature in ligands for these receptors, much of the research has focused on developing antagonists. manchester.ac.uk However, pyrimidine and related purine (B94841) analogs are also foundational to the synthesis of agonists.

The development of selective adenosine A₃ receptor agonists has been a significant area of research. nih.gov Synthetic strategies often involve the elaboration of a core nucleoside structure, which contains a pyrimidine (or purine) ring. For example, a series of selective adenosine A₃ receptor agonists were synthesized by coupling various substituted oxazolo[4,5-b]pyridines with a 1'-(6-chloropurin-9-yl)-1'-deoxy-N-methyl-β-d-ribofuranuronamide. nih.gov Other research has focused on creating 1-deazaadenosine (B84304) analogs, which replace a nitrogen atom in the pyrimidine portion of the purine ring system with a carbon, to generate A₁ adenosine receptor agonists and partial agonists. acs.org The synthesis of N⁶-alkyl-2-alkynyl derivatives of adenosine has also yielded potent and selective agonists at the human A₃ receptor. nih.gov While not always starting directly from this compound, these examples show the utility of the pyrimidine motif in building the core structures required for adenosine receptor agonism.

Bioisosteric Replacements in Rational Drug Design

Bioisosterism is a fundamental strategy in medicinal chemistry where a part of a lead molecule is replaced by a chemical group with similar physical or chemical properties to enhance potency, improve selectivity, alter metabolic pathways, or reduce toxicity. nih.gov The pyrimidine ring is frequently used as a bioisostere for other aromatic systems, such as a phenyl ring. nih.gov

This strategy is effective because the pyrimidine ring can mimic the steric and electronic properties of a phenyl group while introducing distinct advantages:

Improved Physicochemical Properties: Replacing a phenyl ring with a pyrimidine can increase polarity and aqueous solubility, which are often desirable properties for drug candidates.

Metabolic Stability: The nitrogen atoms in the pyrimidine ring can block sites of metabolism that might be susceptible to oxidation in a corresponding phenyl ring, thus improving the compound's half-life.

Enhanced Binding: The nitrogen atoms can act as hydrogen bond acceptors, creating new, favorable interactions with the target protein that may not be possible with a simple carbocyclic ring. pharmablock.com

This approach has demonstrated success in various drug design campaigns. For instance, in the development of inhibitors for host casein kinase 2 (CSNK2) to combat coronaviruses, a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold was utilized, where different heterocyclic rings were explored as bioisosteres for a key amide group. acs.org This highlights the versatility of the pyrimidine scaffold not just as a core structure but as a strategic replacement element in rational drug design. nih.govnih.gov

Applications in Agrochemical Research

This compound and its close analogs are important intermediates in the synthesis of modern agrochemicals, including fungicides, herbicides, and insecticides. smolecule.com The incorporation of fluorinated groups, particularly the trifluoromethyl (CF₃) group, into a pyridine (B92270) or pyrimidine ring often leads to compounds with potent biological activity. nih.gov

Derivatives such as trifluoromethylpyridines (TFMPs) are key structural motifs in numerous successful agrochemical products. researchgate.net The synthesis of these molecules can start from precursors like 2-chloro-5-(chloromethyl)pyridine, which undergoes chlorination and subsequent fluorination to produce intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). jst.go.jp This intermediate is a building block for several commercial pesticides. nih.govresearchoutreach.org

The pyrimidine scaffold itself is a core component of many agrochemicals due to its broad range of biological activities. nih.gov Researchers have designed and synthesized novel trifluoromethyl pyrimidine derivatives that exhibit significant antifungal and insecticidal properties. nih.govarabjchem.orgfrontiersin.org

| Agrochemical Class | Example Intermediate/Scaffold | Target Application | Key Findings |

| Insecticides | 2,3,5-DCTF (from a pyridine analog) | Insect Growth Regulator | Serves as the starting material for Chlorfluazuron, which disrupts insect larval development. researchoutreach.org |

| Fungicides | Trifluoromethyl Pyrimidine Derivatives | Plant Pathogenic Fungi | Compound 5u showed in vitro activity against Rhizoctonia solani with an EC₅₀ of 26.0 µg/mL, comparable to the commercial fungicide Azoxystrobin. arabjchem.org |

| Herbicides | 2-(Trifluoromethyl)pyridine | Weed Control | Used as a key intermediate for Flazasulfuron, a selective herbicide for turf and various crops. researchoutreach.org |

| Acaricides | 5-(Trifluoromethyl)pyridine | Mites | The 5-(trifluoromethyl)pyridine ring is a core component of Acynonapyr, a novel acaricide. jst.go.jp |

Applications in Materials Science

The unique electronic properties and reactive functional group of this compound make it an attractive candidate for the synthesis of functional materials. The nitrogen-rich pyrimidine ring can impart specific properties such as thermal stability, corrosion resistance, and coordination ability, while the chloromethyl group allows for its incorporation into larger structures like polymers and coatings.

Pyrimidine derivatives have been identified as effective and environmentally friendly corrosion inhibitors for metals. researchgate.net These compounds can form a protective film on the metal surface by adsorption, preventing corrosive processes. researchgate.net The presence of heteroatoms (like nitrogen) and π-electrons in the pyrimidine ring facilitates strong adsorption onto the metal.

The this compound molecule is particularly suited for creating robust, chemically bonded protective coatings. The chloromethyl group can be used to covalently attach the pyrimidine molecule to a surface. For example, it can react with hydroxyl groups on a metal oxide surface or with amine groups on a polymer substrate to form a permanent, protective layer. This approach offers a significant advantage over simple adsorption, leading to more durable and resilient coatings. This covalent immobilization strategy is a key technique in surface functionalization and the development of advanced materials.

Applications in Catalysis and Support Chemistry

In the field of catalysis, this compound serves as a foundational molecule for both creating ligands for homogeneous catalysts and for immobilizing catalytic species onto solid supports for heterogeneous catalysis.

Immobilizing homogeneous catalysts onto solid supports is a critical strategy for improving their practical use, as it facilitates catalyst separation, reuse, and integration into continuous flow systems. The reactive chloromethyl group of this compound provides an ideal anchor for covalent attachment to various heterogeneous supports, such as silica, alumina, or polymer resins.

The immobilization process typically involves a reaction between the chloromethyl group and functional groups present on the support's surface (e.g., silanol (B1196071) groups on silica). This creates a stable, covalent link that prevents the pyrimidine-based molecule from leaching into the reaction medium. Once immobilized, the pyrimidine ring can be further functionalized to act as a ligand for a metal catalyst or to serve as a basic site for organocatalysis. This approach combines the high selectivity of molecular catalysts with the practical benefits of heterogeneous systems.

Table 2: Strategies for Catalyst Immobilization

| Immobilization Method | Description | Advantage |

| Covalent Tethering | The catalyst or ligand is attached to a solid support via a stable covalent bond. The chloromethyl group is well-suited for this. | Prevents leaching, allows for robust reuse. |

| Adsorption | The catalyst is physically adsorbed onto the surface of the support through weaker interactions like van der Waals forces. | Simple to implement. |

| Encapsulation | The catalyst is physically trapped within the pores of a support material like a zeolite or metal-organic framework. | Protects the catalyst, can induce shape selectivity. |

| Electrostatic Interaction | An ionic catalyst is bound to a support with opposite surface charges. | Can be reversible, allowing for catalyst recovery. |

Pyrimidine and its derivatives are versatile ligands in coordination chemistry due to the presence of electron-donating nitrogen atoms. They can coordinate to a wide variety of metal ions to form stable metal complexes. gsconlinepress.com this compound is a valuable precursor in the synthesis of more elaborate pyrimidine-based ligands.

The chloromethyl group is readily displaced by a wide range of nucleophiles. By reacting this compound with molecules containing other donor atoms (such as nitrogen, oxygen, sulfur, or phosphorus), chemists can synthesize multidentate ligands. For example, reaction with an amino alcohol could yield a bidentate ligand capable of forming a stable chelate ring with a metal ion. These tailored ligands can be used to fine-tune the electronic and steric properties of the resulting metal complexes, which is crucial for applications in catalysis, sensing, and materials science. smolecule.com The structural similarity of some pyrimidine ligands to purines also makes their metal complexes interesting as biomimetic models.

Analytical and Spectroscopic Characterization in 5 Chloromethyl Pyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

In the ¹H NMR spectrum of pyrimidine (B1678525) derivatives, the protons on the aromatic ring and the methylene (B1212753) group (–CH₂Cl) exhibit characteristic chemical shifts (δ), measured in parts per million (ppm). For a related compound, 2-(Chloromethyl)pyrimidine, the methylene protons of the –CH₂Cl group typically appear around δ 4.8 ppm, while the pyrimidine ring protons are found further downfield, in the range of δ 7.5–8.5 ppm. The specific shifts and coupling patterns of the ring protons are crucial for confirming the substitution pattern. For instance, in 5-(Chloromethyl)-2-Methylpyrimidine (B145256) hydrochloride, the ¹H NMR spectrum in DMSO-d₆ provides a distinct fingerprint of its structure.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment. The carbon of the chloromethyl group is expected to resonate at a different frequency compared to the sp²-hybridized carbons of the pyrimidine ring.

Table 1: Representative ¹H NMR Spectral Data for Chloromethyl-Substituted Pyrimidines

| Compound | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| 2-(Chloromethyl)pyrimidine | –CH₂Cl | ~4.8 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through the analysis of its fragmentation patterns.

In the mass spectrum of 5-(Chloromethyl)pyrimidine, the molecular ion peak (M⁺) provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the calculation of the precise elemental formula. Due to the presence of chlorine, the molecular ion peak will be accompanied by a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two peaks, the (M)⁺ peak and the (M+2)⁺ peak, with a relative intensity ratio of about 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. ESI-MS analysis of 2-(Chloromethyl)pyrimidine shows a prominent [M+H]⁺ peak at a mass-to-charge ratio (m/z) of 143.5. The fragmentation of the molecular ion provides valuable structural information. The energetically unstable molecular ions can break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of pyrimidine rings and the loss of the chloromethyl group or a chlorine radical are typical pathways that help confirm the structure of the molecule. sapub.org

Table 2: Isotopic Pattern for a Molecule Containing One Chlorine Atom

| Ion | Relative Abundance |

|---|---|

| M⁺ | ~100% |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific chemical bonds.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. The vibrations associated with the pyrimidine ring and the chloromethyl group can be identified.

C-H stretching: Aromatic C-H stretching vibrations from the pyrimidine ring typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene (–CH₂) group is observed in the 2850–3000 cm⁻¹ region. libretexts.orglibretexts.org

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are found in the 1400–1650 cm⁻¹ region. pressbooks.pub

C-Cl stretching: The presence of the chloromethyl group is confirmed by the C-Cl stretching vibration, which typically appears in the fingerprint region, between 600 and 800 cm⁻¹.

CH₂ bending: The scissoring or bending vibration of the methylene group can be observed around 1450-1470 cm⁻¹. libretexts.orglibretexts.org

These characteristic absorption bands collectively provide a spectral fingerprint for this compound, allowing for its rapid identification and qualitative assessment of purity.

Table 3: Typical IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 3000 |

| Pyrimidine Ring (C=N, C=C) | Stretch | 1400 - 1650 |

| Methylene (CH₂) | Bend | 1450 - 1470 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

To perform X-ray crystallography, a single crystal of the compound is required. wikipedia.org The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is measured. wikipedia.org This pattern is unique to the crystal structure and contains the information needed to calculate the electron density distribution within the crystal, from which the atomic positions can be determined.

While the specific crystal structure of this compound is not detailed in the provided search results, data for closely related structures, such as 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, illustrate the type of information obtained. nih.gov For this derivative, the analysis revealed a monoclinic crystal system and provided precise unit cell dimensions. nih.gov Such studies confirm the planarity of the pyrimidine ring system and detail the conformation of the chloromethyl substituent. Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonds, that govern the packing of molecules in the crystal lattice. nih.gov

Table 4: Example Crystallographic Data for a this compound Derivative

| Parameter | Value (for 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile) |

|---|---|

| Molecular Formula | C₈H₄Cl₂N₄ |

| Crystal System | Monoclinic |

| a (Å) | 4.9817 |

| b (Å) | 18.4025 |

| c (Å) | 10.1526 |

| β (°) | 95.924 |

| Volume (ų) | 925.78 |

Data from a related pyrimidine derivative to illustrate typical parameters obtained from X-ray crystallography. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound hydrochloride (C₅H₆Cl₂N₂), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. The experimental values obtained from an elemental analyzer for a synthesized batch must fall within a narrow margin of error (typically ±0.4%) of the calculated values to confirm the identity and purity of the compound. This technique is often used as a final check to support data obtained from spectroscopic methods.

**Table 5: Theoretical Elemental Composition of this compound Hydrochloride (C₅H₆Cl₂N₂) **

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 5 | 60.05 | 36.41 |

| Hydrogen (H) | 1.01 | 6 | 6.06 | 3.67 |

| Chlorine (Cl) | 35.45 | 2 | 70.90 | 42.97 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 16.98 |

| Total | | | 165.03 | 100.00 |

Computational and Theoretical Studies on 5 Chloromethyl Pyrimidine

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For pyrimidine (B1678525) derivatives, SAR analyses have revealed key structural features that influence their therapeutic effects. While specific SAR studies focused solely on 5-(chloromethyl)pyrimidine are not extensively documented, the broader principles derived from related pyrimidine-containing compounds can be extrapolated.

The pyrimidine ring itself is a common scaffold in molecules designed to interact with biological targets. The nature, position, and orientation of substituents on the pyrimidine ring can significantly alter a compound's biological activity. For instance, in a series of pyrimidine-4-carboxamides, the nitrogen atoms within the pyrimidine scaffold were found to be essential for their inhibitory activity, likely through hydrogen bond interactions with the target protein. acs.org Modifications at different positions of the pyrimidine ring have been shown to modulate potency and lipophilicity. acs.org

In the context of this compound, the chloromethyl group at the 5-position is a key feature. This group can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in a biological target. The reactivity of the chlorine atom is influenced by the electron-withdrawing nature of the pyrimidine ring. SAR studies on analogous compounds often involve modifying the substituent at this position to explore the effects of size, electronics, and reactivity on biological activity. For example, replacing the chlorine with other halogens or different functional groups would be a common strategy to probe the SAR.

A hypothetical SAR study on this compound derivatives might explore variations at other positions of the pyrimidine ring to enhance target binding or improve physicochemical properties.

Table 1: Hypothetical Structure-Activity Relationship Insights for this compound Analogs

| R-Group Position | Modification | Potential Impact on Activity |

| 2 | Introduction of various amine or ether groups | Modulate hydrogen bonding and solubility |

| 4 | Substitution with different aryl or alkyl groups | Alter steric and electronic properties to optimize target interaction |

| 6 | Introduction of small substituents | Fine-tune lipophilicity and metabolic stability |

Molecular Docking Simulations

In a typical molecular docking study involving a pyrimidine derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The small molecule, in this case, this compound or its analogs, is then computationally placed into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a force field that estimates the binding energy. biotechrep.ir

For pyrimidine-based compounds, docking studies often reveal key interactions such as:

Hydrogen bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, forming interactions with donor residues in the protein's active site.

Pi-stacking: The aromatic pyrimidine ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: Substituents on the pyrimidine ring can fit into hydrophobic pockets within the active site, contributing to binding affinity.

In the case of this compound, the chloromethyl group could potentially interact with specific residues in the active site. Depending on the nature of the active site, it might engage in hydrophobic interactions or, due to its electrophilic character, be positioned near nucleophilic residues.

Table 2: Typical Interactions Investigated in Molecular Docking of Pyrimidine Derivatives

| Interaction Type | Potential Interacting Residues | Significance |

| Hydrogen Bonding | Ser, Thr, Asn, Gln, His | Directional interactions that contribute significantly to binding specificity. |

| Pi-Stacking | Phe, Tyr, Trp | Stabilization of the ligand in the active site through aromatic interactions. |

| Hydrophobic Interactions | Val, Leu, Ile, Ala | Contribution to binding affinity by displacing water molecules. |

| Covalent Bonding | Cys, Ser, His | Potential for irreversible inhibition through reaction with the chloromethyl group. |

The results of molecular docking simulations are often used to guide the design of new analogs with improved binding affinity and selectivity. nih.gov

In silico ADME Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. nih.gov These predictions are valuable in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities. nih.gov For this compound, an in silico ADME profile would provide estimates for a range of important parameters.

The process typically involves submitting the chemical structure of the molecule to various web-based tools or software packages that employ quantitative structure-property relationship (QSPR) models. These models are built using large datasets of compounds with experimentally determined ADME properties.

Key ADME properties that are commonly evaluated in silico include:

Absorption: Parameters such as intestinal absorption, Caco-2 permeability, and oral bioavailability are predicted. Lipinski's rule of five is often used as a preliminary filter for oral bioavailability. mdpi.com

Distribution: Predictions for plasma protein binding, blood-brain barrier penetration, and volume of distribution are generated. mdpi.com

Metabolism: The models can predict which cytochrome P450 (CYP) isoforms are likely to metabolize the compound and whether the compound is likely to inhibit any of these enzymes. mdpi.com

Excretion: Properties related to the elimination of the compound from the body, such as total clearance, are estimated. mdpi.com

Table 3: Predicted ADME Properties for a Representative Pyrimidine Structure

| ADME Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Lipinski's Rule of Five | Likely Compliant | Good potential for oral bioavailability. |

| Intestinal Absorption | High | Expected to be well-absorbed from the gastrointestinal tract. |

| Distribution | ||

| Blood-Brain Barrier | Low to Moderate | May have limited access to the central nervous system. |

| Plasma Protein Binding | Moderate | A significant fraction may be bound to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of some isoforms | Possibility of drug-drug interactions. |

| Excretion | ||

| Total Clearance | Low to Moderate | Suggests a moderate rate of elimination from the body. |

It is important to note that these are predictive models, and the results should be interpreted with caution and ideally validated with experimental data. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. curtin.edu.au Methods like Density Functional Theory (DFT) can provide detailed information about the geometry, orbital energies, and charge distribution of this compound. researchgate.net

The electronic structure of this compound is characterized by the π-electron system of the pyrimidine ring, which is influenced by the electron-withdrawing effects of the nitrogen atoms and the chloromethyl group. smolecule.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Quantum chemical calculations can also be used to generate a molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms and the area around the chloromethyl group may exhibit positive potential. This information is valuable for understanding potential non-covalent interactions with other molecules.

Furthermore, these calculations can be used to predict reactivity indices, such as atomic partial charges and Fukui functions, which can help identify the most reactive sites within the molecule. For this compound, these calculations would likely confirm the electrophilic nature of the carbon atom in the chloromethyl group.

Table 4: Representative Data from Quantum Chemical Calculations of a Substituted Pyrimidine

| Parameter | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy required to remove an electron. |

| LUMO Energy | -1.2 eV | Indicates the energy released when an electron is added. |

| HOMO-LUMO Gap | 6.3 eV | Reflects the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |